4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
Overview
Description
4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
The synthesis of 4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the ethoxy and benzamide groups. Common reagents and conditions used in these reactions include:
Formation of the imidazo[2,1-b][1,3]thiazole core: This step may involve the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the ethoxy group: This can be achieved through an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the benzamide group: This step typically involves the reaction of the imidazo[2,1-b][1,3]thiazole intermediate with a benzoyl chloride derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide group may have comparable chemical properties and applications.
Ethoxy-substituted compounds: Molecules with an ethoxy group may show similar reactivity and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-27-18-10-8-17(9-11-18)21(26)23-14-19-20(16-6-4-15(2)5-7-16)24-22-25(19)12-13-28-22/h4-11H,3,12-14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLZOHZJNHFVPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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